4-Aminonicotinohydrazide
Overview
Description
4-Aminonicotinohydrazide is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a carbohydrazide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonicotinohydrazide typically involves the reaction of 4-aminopyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Aminonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Aminonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in treating neurological disorders due to its ability to modulate ion channels.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminonicotinohydrazide involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound prolongs the action potential duration and enhances neurotransmitter release. This leads to improved neuronal signaling and has potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
4-Aminopyridine: A closely related compound with similar ion channel modulating properties.
3-Aminopyridine: Another pyridine derivative with distinct chemical and biological properties.
2-Aminopyridine: Differing in the position of the amino group, leading to different reactivity and applications.
Uniqueness: 4-Aminonicotinohydrazide is unique due to the presence of both an amino group and a carbohydrazide group on the pyridine ring
Properties
IUPAC Name |
4-aminopyridine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-1-2-9-3-4(5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTAJLRKVUUHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542258 | |
Record name | 4-Aminopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89533-20-0 | |
Record name | 4-Aminopyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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